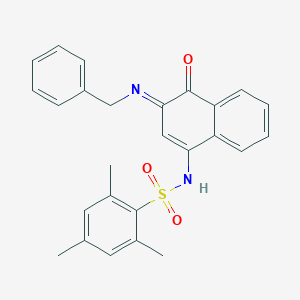![molecular formula C26H22ClNO4S B281374 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281374.png)
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood. However, it has been reported that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and their inhibition can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. In addition, the compound has been reported to have anti-tumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has several advantages for lab experiments. The compound is easy to synthesize and is readily available in the market. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. However, the compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One direction is to further investigate the mechanism of action of the compound and its potential targets in the inflammatory response. Another direction is to study the compound's efficacy in animal models of various diseases such as cancer, inflammation, and neurological disorders. Furthermore, the compound's safety and toxicity in humans need to be evaluated in clinical trials before it can be considered for therapeutic use. Finally, the compound's structure-activity relationship (SAR) needs to be explored to design more potent and selective analogs with improved pharmacological properties.
Conclusion:
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Future research directions include investigating the compound's mechanism of action, efficacy in animal models, safety and toxicity in humans, and SAR for designing more potent analogs.
Métodos De Síntesis
The synthesis of 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 4-chloro-N-(4-methylphenyl)sulfonylbenzamide with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yields and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies.
Propiedades
Fórmula molecular |
C26H22ClNO4S |
|---|---|
Peso molecular |
480 g/mol |
Nombre IUPAC |
4-chloro-N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C26H22ClNO4S/c1-17-6-13-21(14-7-17)33(30,31)28(26(29)18-8-10-19(27)11-9-18)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3 |
Clave InChI |
LNNSPPVOXIYFNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
